molecular formula C8H15NO3 B1328960 Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate CAS No. 793658-98-7

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B1328960
CAS No.: 793658-98-7
M. Wt: 173.21 g/mol
InChI Key: VJTUCQHBOFWNQT-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (CAS: 793658-98-7) is a high-value chemical building block designed for advanced research and development. Its molecular structure, featuring both a reactive ester and a primary amine functional group on a tetrahydropyran scaffold, makes it a versatile synthon in medicinal chemistry and drug discovery . This compound is particularly useful for constructing complex molecules, serving as a critical intermediate in the synthesis of potential active pharmaceutical ingredients (APIs) . Researchers utilize this compound for its bifunctionality; the methyl ester can undergo hydrolysis or transesterification, while the aminomethyl group is ideal for amide bond formation or nucleophilic substitution reactions, enabling the rapid generation of diverse compound libraries . The tetrahydropyran ring is a common pharmacophore found in molecules with biological activity, further increasing the research value of this intermediate. The related hydrochloride salt (CAS: 362707-24-2) is also available for improved stability and handling . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling protocols .

Properties

IUPAC Name

methyl 4-(aminomethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTUCQHBOFWNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649675
Record name Methyl 4-(aminomethyl)oxane-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793658-98-7
Record name Methyl 4-(aminomethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminomethyl-tetrahydro-pyran-4-carboxylic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method involves the reductive amination of tetrahydro-4H-pyran-4-one with formaldehyde and ammonium chloride, followed by esterification with methanol . The reaction conditions often require a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is primarily utilized in organic synthesis due to its ability to participate in various reactions, including:

  • Alkylation Reactions: The compound can be used as a nucleophile in alkylation reactions, forming more complex structures.
  • Amidation Processes: It can react with carboxylic acids or their derivatives to form amides, which are crucial intermediates in drug synthesis .

Biological Applications

Pharmaceutical Development:
This compound has garnered attention in the pharmaceutical industry for its potential as a precursor in the synthesis of biologically active molecules. Notably:

  • Cyclin-Dependent Kinase Inhibitors: this compound is explored as an intermediate in the development of inhibitors targeting cyclin-dependent kinases, which play significant roles in cell cycle regulation and cancer therapy .

Mechanistic Studies:
Research indicates that derivatives of this compound may modulate specific biological pathways, influencing receptor interactions and enzyme activities related to disease processes .

Material Science

Polymer Chemistry:
The compound's reactivity allows it to be incorporated into polymeric materials, potentially enhancing their mechanical properties or introducing specific functionalities that can be tailored for applications in coatings or adhesives.

Case Studies

Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound as a key intermediate in the synthesis of novel anticancer agents targeting specific kinases involved in tumor progression. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in drug discovery .

Case Study 2: Development of Biologically Active Molecules
In another research project, scientists utilized this compound to synthesize a series of compounds with potential anti-inflammatory properties. The synthesized derivatives were tested for their efficacy and showed promising results in modulating inflammatory pathways .

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, emphasizing differences in functional groups, synthesis, and applications:

Compound Name Molecular Formula Substituents Key Properties/Synthesis Applications References
This compound hydrochloride C₈H₁₆ClNO₃ 4-aminomethyl, 4-methyl carboxylate Hydrochloride salt; synthesized via cyanomethyl intermediate hydrogenation. Purity: 98% (HPLC). UN2811 (toxic). Pharmaceutical intermediate, spirocyclic proline analogs.
Methyl tetrahydro-2H-pyran-4-carboxylate C₇H₁₂O₃ 4-methyl carboxylate Similarity score: 0.78 to tetrahydropyran-4-carbaldehyde. bp: 264.5°C, mp: 87–89°C. Precursor for agrochemicals and fragrances.
Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate C₈H₁₅NO₃ 4-amino, 3-ethyl carboxylate Synthesized via nucleophilic addition to carbonyl compounds. CAS: 87439-10-7. Peptide backbone modification.
Methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate C₇H₁₁NO₃ 4-amino, 5-methyl carboxylate Molecular weight: 157.15. MDL: MFCD29079436. Unspecified, likely bioactive scaffold.
Tetrahydro-2H-pyran-4-carboxamide C₆H₁₁NO₂ 4-carboxamide mp: 106°C. Derived from tetrahydropyran-4-carboxylic acid. Enzyme inhibitor studies.
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride C₈H₁₆ClNO₃ 2-aminoacetate, 4-tetrahydropyranyl Molecular weight: 209.67. CAS: 1260637-54-8. Chiral synthon for asymmetric synthesis.

Structural and Functional Differences

  • Aminomethyl vs. Amino Groups: The presence of an aminomethyl (–CH₂NH₂) group in the target compound enhances its versatility for further functionalization (e.g., coupling reactions) compared to simpler amino-substituted analogs like ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate .
  • Ester Position: The methyl carboxylate at the 4-position distinguishes it from derivatives like methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate, where the ester is at the 5-position, altering electronic and steric properties .
  • Salt Forms : The hydrochloride salt form improves solubility and stability in aqueous systems, critical for biological assays, unlike neutral esters such as methyl tetrahydro-2H-pyran-4-carboxylate .

Biological Activity

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate (MTHP) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of MTHP, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

MTHP has the molecular formula C8H15NO3C_8H_{15}NO_3 and a molecular weight of approximately 173.21 g/mol. It features a tetrahydropyran ring, an aminomethyl group, and a carboxylate functional group, which contribute to its reactivity and biological properties.

MTHP primarily functions as a reagent in the synthesis of various bioactive compounds. Its amine group allows it to form amide bonds, making it a versatile building block in medicinal chemistry. The compound's involvement in biochemical pathways is largely dependent on the final products synthesized from it. For example, when used to create mTOR inhibitors, MTHP can influence cell growth and proliferation by modulating the mTOR signaling pathway .

Antioxidant Properties

MTHP exhibits antioxidant properties , which are crucial for preventing cellular damage caused by oxidative stress. This activity is significant in therapeutic contexts where oxidative stress is implicated in disease progression.

Potential Therapeutic Applications

Recent studies have highlighted MTHP's potential in treating various conditions:

  • Cancer Therapy : MTHP derivatives have been investigated as cyclin-dependent kinase 9 inhibitors, which play a role in regulating the cell cycle and are important for cancer treatment.
  • Neurological Disorders : Compounds derived from MTHP have shown promise in addressing neurological diseases such as Alzheimer's disease and other cognitive disorders by modulating relevant signaling pathways .

Synthesis and Biological Evaluation

A study focused on synthesizing MTHP derivatives demonstrated their efficacy as potential therapeutic agents. For instance, one derivative was found to significantly inhibit cancer cell proliferation in vitro, showcasing its potential as an anticancer agent .

Interaction with Biological Pathways

Research indicates that MTHP can interact with various receptors and enzymes, influencing cellular functions related to disease processes. For example, studies have shown that certain derivatives can modulate the expression of apoptosis-related genes, leading to increased apoptosis in cancer cells .

Data Table: Comparison of Biological Activities

Compound Biological Activity Mechanism
This compoundAntioxidant, Cancer therapyInhibits oxidative stress; modulates cell cycle
Derivative A (e.g., mTOR inhibitor)Inhibits cell growthTargets mTOR signaling pathway
Derivative B (e.g., CDK9 inhibitor)Regulates cell cycleInhibits cyclin-dependent kinases

Q & A

Basic: What are the common synthetic routes for Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate?

Methodological Answer:
The compound can be synthesized via:

  • Hydrogenation of cyano precursors : Reduction of a nitrile group using palladium on carbon (Pd/C) under hydrogen gas (H₂) in anhydrous solvents like ethanol or methanol. This method ensures high selectivity for the aminomethyl group .
  • Esterification : Reacting the corresponding carboxylic acid (tetrahydro-2H-pyran-4-carboxylic acid) with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux conditions .
  • Nucleophilic substitution : Introducing the aminomethyl group via substitution reactions, such as reacting a halogenated intermediate with ammonia or protected amines under basic conditions .

Advanced: How can regioselective functionalization of the aminomethyl group be optimized?

Methodological Answer:
Regioselectivity is influenced by:

  • Catalyst design : Use of transition-metal catalysts (e.g., Pd with chiral ligands) to direct substitution or addition reactions. For example, Pd-catalyzed cross-coupling under degassed solvents (e.g., CH₂Cl₂) enhances selectivity .
  • Protecting groups : Temporary protection of the amine (e.g., Boc or Fmoc groups) prevents undesired side reactions during ester hydrolysis or oxidation steps .
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in substitution reactions, improving yield and selectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : To confirm the tetrahydropyran ring structure, ester carbonyl (δ ~170 ppm), and aminomethyl protons (δ ~2.5–3.5 ppm) .
  • IR spectroscopy : Identification of ester C=O stretching (~1740 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • LC-MS : Determines molecular weight (m/z 188.2 for C₉H₁₅NO₃) and purity. Advanced workflows use high-resolution MS (HRMS) for exact mass validation .

Advanced: How can 2D NMR resolve structural ambiguities in derivatives?

Methodological Answer:

  • HMBC (Heteronuclear Multiple Bond Correlation) : Maps long-range couplings between the aminomethyl protons and the carbonyl carbon, confirming connectivity .
  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates 1H and 13C signals for the tetrahydropyran ring, distinguishing axial/equatorial substituents .
  • NOESY : Identifies spatial proximity between the aminomethyl group and adjacent ring protons, aiding conformational analysis .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R36 code: irritant) .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of vapors, especially during hydrogenation or acid-catalyzed steps .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced: How to address contradictions in reported reaction yields for derivatives?

Methodological Answer:

  • Reproducibility checks : Replicate reactions using standardized conditions (e.g., anhydrous solvents, controlled humidity) to isolate variables .
  • Impurity profiling : Use HPLC or GC-MS to identify byproducts (e.g., oxidized amines or ester hydrolysis products) that may skew yields .
  • Catalyst activity : Compare fresh vs. recycled Pd/C batches, as catalyst deactivation can reduce hydrogenation efficiency .

Advanced: What methodological approaches are used to study its biological activity?

Methodological Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., proteases) using fluorescence-based assays. The aminomethyl group can act as a hydrogen-bond donor, making it a candidate for active-site binding .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified ester or amine groups to evaluate pharmacophore requirements .
  • Molecular docking : Computational modeling predicts binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .

Basic: How to purify this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to separate polar impurities .
  • Recrystallization : Dissolve in hot methanol and cool slowly to isolate crystals (mp: 87–89°C for related tetrahydropyran carboxylates) .
  • Distillation : For high-purity liquid derivatives, fractional distillation under reduced pressure (bp: ~196°C) .

Advanced: How does solvent choice impact stereochemical outcomes in synthesis?

Methodological Answer:

  • Polar solvents (e.g., DMF) : Stabilize charged intermediates, favoring axial attack in ring-forming reactions and producing specific diastereomers .
  • Chiral solvents or additives : Induce asymmetry during hydrogenation, as seen in Pd-catalyzed reactions with (-)-sparteine .
  • Solvent-free conditions : Reduce steric hindrance in solid-phase reactions, improving yields of bulky derivatives .

Basic: What are common degradation pathways for this compound?

Methodological Answer:

  • Ester hydrolysis : Catalyzed by acids/bases, yielding tetrahydropyran-4-carboxylic acid and methanol. Stabilize by storing at neutral pH .
  • Oxidation of the amine : Forms nitro or imine derivatives under oxidative conditions (e.g., H₂O₂). Use antioxidants like BHT in storage .
  • Photodegradation : UV exposure cleaves the tetrahydropyran ring. Store in amber glassware away from light .

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